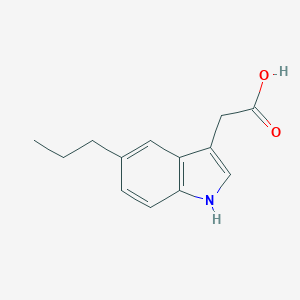
2-(5-propyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-propyl-1H-indol-3-yl)acetic acid, also known as PIA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of indole acetic acid and has been found to possess potent anti-inflammatory and analgesic properties. The compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(5-propyl-1H-indol-3-yl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(5-propyl-1H-indol-3-yl)acetic acid has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-propyl-1H-indol-3-yl)acetic acid is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in a number of preclinical models. However, one of the limitations of 2-(5-propyl-1H-indol-3-yl)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 2-(5-propyl-1H-indol-3-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid involves the reaction of 5-propylindole with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(5-propyl-1H-indol-3-yl)acetic acid. The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-(5-propyl-1H-indol-3-yl)acetic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
Número CAS |
136281-78-2 |
|---|---|
Nombre del producto |
2-(5-propyl-1H-indol-3-yl)acetic acid |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-(5-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Clave InChI |
QOIMIIUSWMALMN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
SMILES canónico |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Sinónimos |
1H-Indole-3-aceticacid,5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



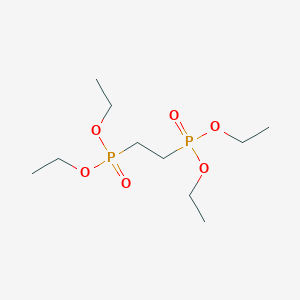
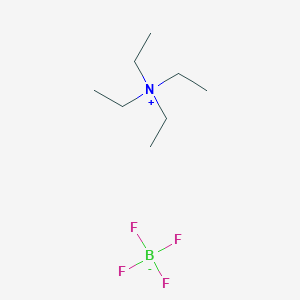
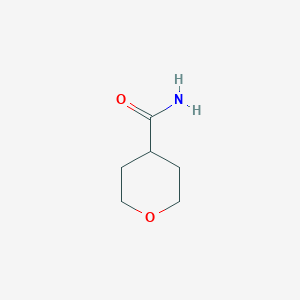
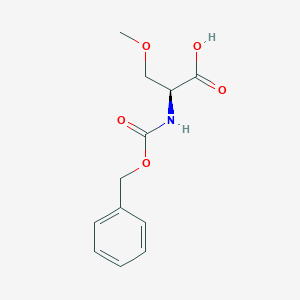
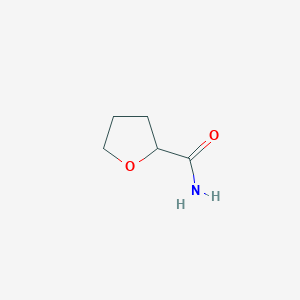
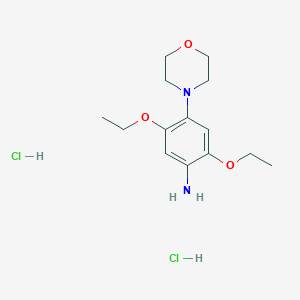
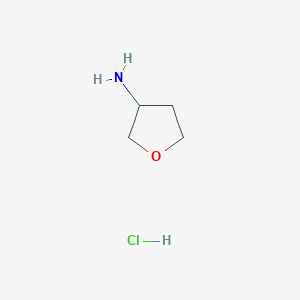
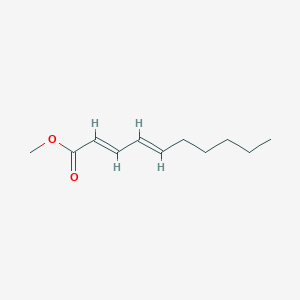

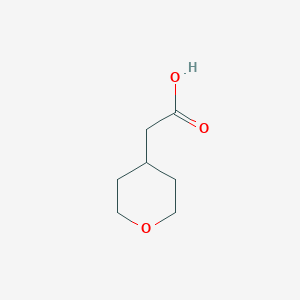
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
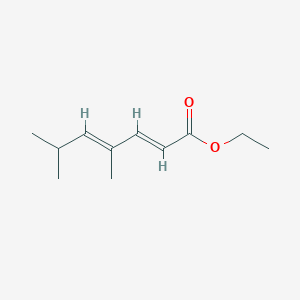
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)